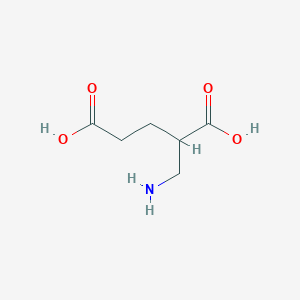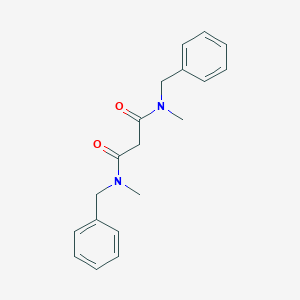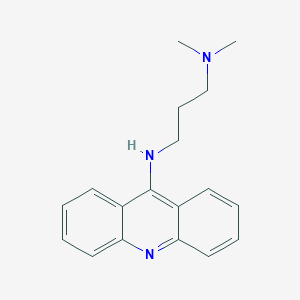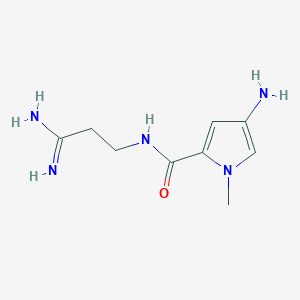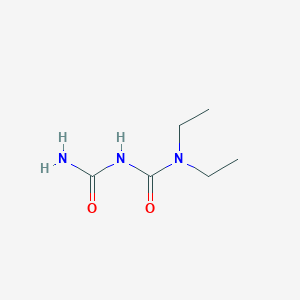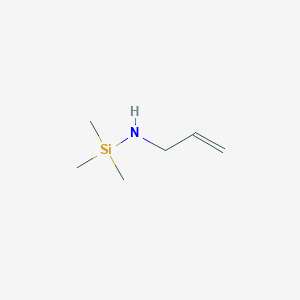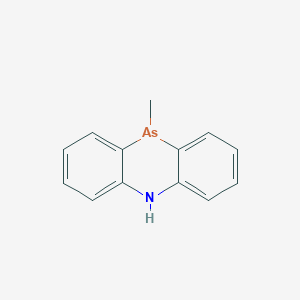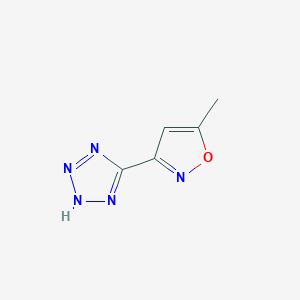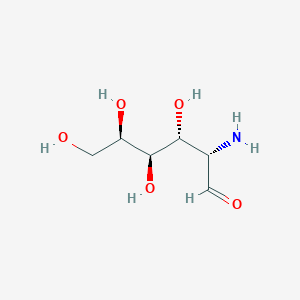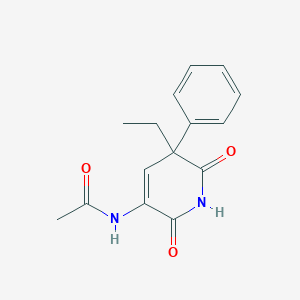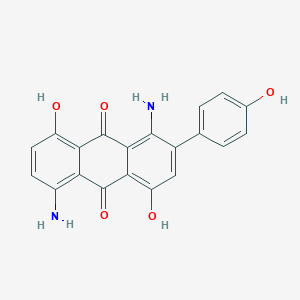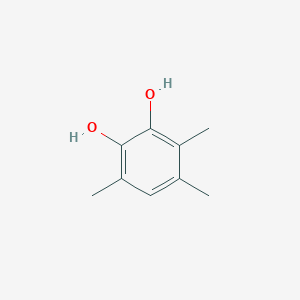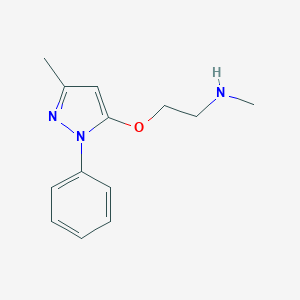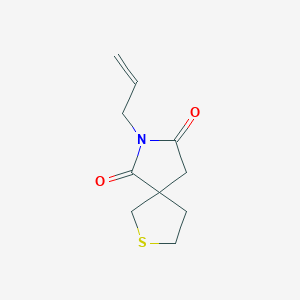
7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. It is a spirolactam derivative that possesses unique structural and chemical properties, making it a promising candidate for use in drug development, organic synthesis, and material science.
Scientific Research Applications
The unique chemical and structural properties of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione make it a promising candidate for use in various scientific research applications. One of the most significant applications of this compound is in drug development. It has been found to possess potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the treatment of various neurological and inflammatory disorders.
Mechanism Of Action
The mechanism of action of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione is not fully understood. However, it is believed to act by modulating the activity of ion channels and receptors in the central nervous system, leading to the suppression of seizures and pain.
Biochemical And Physiological Effects
Studies have shown that 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione possesses potent anticonvulsant, analgesic, and anti-inflammatory effects. It has also been found to possess antioxidant properties, which may help to protect against oxidative stress-induced damage.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione in lab experiments is its potent anticonvulsant, analgesic, and anti-inflammatory properties. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione. One of the most promising directions is in the development of novel anticonvulsant and analgesic drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science.
Synthesis Methods
The synthesis of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-thiophene carboxylic acid with allylamine, followed by cyclization with phosgene. This method has been found to be highly efficient and yields high purity products.
properties
CAS RN |
10288-31-0 |
|---|---|
Product Name |
7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione |
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-prop-2-enyl-7-thia-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C10H13NO2S/c1-2-4-11-8(12)6-10(9(11)13)3-5-14-7-10/h2H,1,3-7H2 |
InChI Key |
HZYYQZHCTSRLPC-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)CC2(C1=O)CCSC2 |
Canonical SMILES |
C=CCN1C(=O)CC2(C1=O)CCSC2 |
synonyms |
7-Allyl-2-thia-7-azaspiro[4.4]nonane-6,8-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



